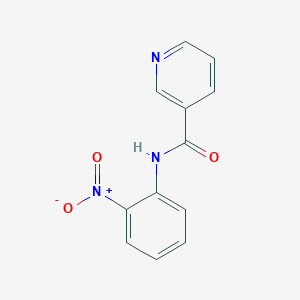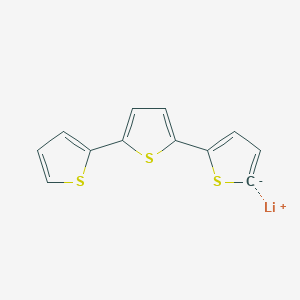
lithium;2-(2H-thiophen-2-id-5-yl)-5-thiophen-2-ylthiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;2-(2H-thiophen-2-id-5-yl)-5-thiophen-2-ylthiophene is a compound that belongs to the class of organolithium compounds These compounds are known for their reactivity and are widely used in organic synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2-(2H-thiophen-2-id-5-yl)-5-thiophen-2-ylthiophene typically involves the lithiation of a precursor molecule containing thiophene rings. This can be achieved through the reaction of the precursor with a strong base such as n-butyllithium under an inert atmosphere. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of organolithium compounds often involves large-scale reactions using automated systems to handle the reactive intermediates safely. The process may include steps like purification through crystallization or distillation to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically forming sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of dihydrothiophenes.
Substitution: The lithium atom can be substituted with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as alkyl halides, acyl chlorides, or carbonyl compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of functionalized thiophenes.
科学的研究の応用
Chemistry
In chemistry, lithium;2-(2H-thiophen-2-id-5-yl)-5-thiophen-2-ylthiophene is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
Medicine
The compound’s potential in medicine could be explored through its derivatives, which may exhibit interesting pharmacological properties.
Industry
In industry, the compound may be used in the development of advanced materials, such as conductive polymers and organic semiconductors, due to the presence of thiophene rings.
作用機序
The mechanism of action of lithium;2-(2H-thiophen-2-id-5-yl)-5-thiophen-2-ylthiophene involves its reactivity as an organolithium compound. The lithium atom acts as a nucleophile, attacking electrophilic centers in various reactions. The thiophene rings can participate in π-π interactions, influencing the compound’s behavior in materials science applications.
類似化合物との比較
Similar Compounds
- Lithium thiophene-2-carboxylate
- Lithium 2-thienyl
- Lithium 2,5-dithiophene
Uniqueness
Lithium;2-(2H-thiophen-2-id-5-yl)-5-thiophen-2-ylthiophene is unique due to its specific arrangement of thiophene rings and the presence of a lithium atom
特性
CAS番号 |
189324-27-4 |
|---|---|
分子式 |
C12H7LiS3 |
分子量 |
254.4 g/mol |
IUPAC名 |
lithium;2-(2H-thiophen-2-id-5-yl)-5-thiophen-2-ylthiophene |
InChI |
InChI=1S/C12H7S3.Li/c1-3-9(13-7-1)11-5-6-12(15-11)10-4-2-8-14-10;/h1-7H;/q-1;+1 |
InChIキー |
INGRNTWHZFVNSZ-UHFFFAOYSA-N |
正規SMILES |
[Li+].C1=CSC(=C1)C2=CC=C(S2)C3=CC=[C-]S3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


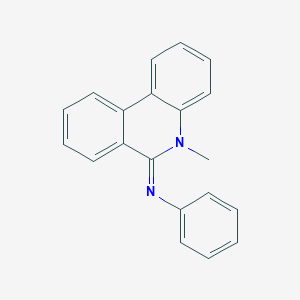
![2-Methyl-4-[(7H-purin-6-yl)amino]pent-2-en-1-ol](/img/structure/B12552256.png)
![N~1~,N~1~,N~2~,N~2~-Tetrakis[2-(phenylsulfanyl)ethyl]ethane-1,2-diamine](/img/structure/B12552263.png)
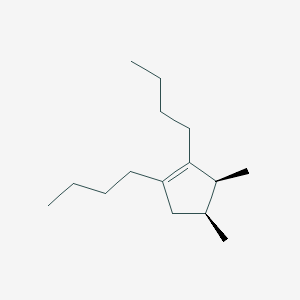
![5-[(Benzylamino)methyl]furan-2-sulfonic acid](/img/structure/B12552275.png)
![1-Azido-3-[(3-azido-2,2-dinitropropoxy)methoxy]-2,2-dinitropropane](/img/structure/B12552285.png)
![1-Methyl-1,3-dihydro-2H-2lambda~6~-[1,2]thiazolo[4,3-b]pyridine-2,2-dione](/img/structure/B12552287.png)
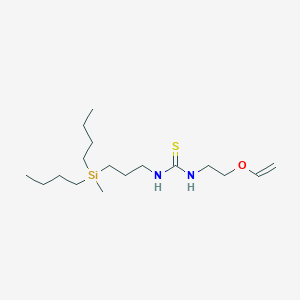
![3,4-Dimethoxy-N-{[2-(pyridin-3-yl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B12552310.png)
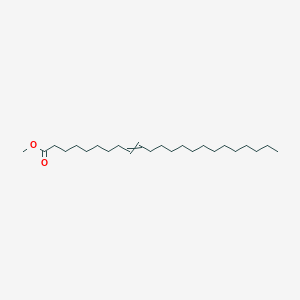
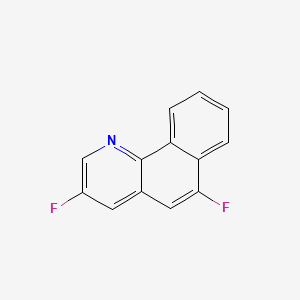
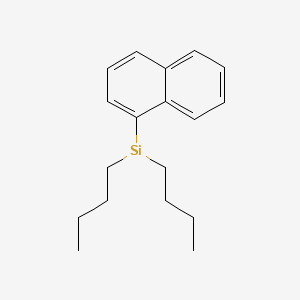
![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}octanamide](/img/structure/B12552341.png)
